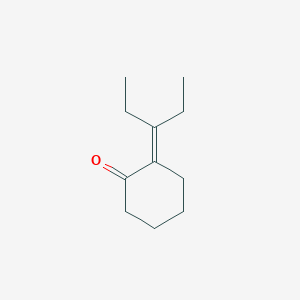
Cyclohexanone, 2-(1-ethylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(1-ethylpropylidene)- is an organic compound with a six-carbon cyclic structure and a ketone functional group. This compound is a derivative of cyclohexanone, where the ketone group is substituted with a 1-ethylpropylidene group. It is a colorless to pale yellow liquid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-ethylpropylidene)- can be synthesized through various methods. One common method involves the reaction of cyclohexanone with 1-ethylpropylidene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of cyclohexanone, 2-(1-ethylpropylidene)- often involves the catalytic hydrogenation of cyclohexanone derivatives. This process requires specific catalysts, such as palladium or platinum, and is carried out in large-scale reactors to produce significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(1-ethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions where the 1-ethylpropylidene group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexanone derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclohexanone, 2-(1-ethylpropylidene)- is primarily synthesized through the auto-condensation of cyclohexanone using a solid acidic catalyst. This process involves heating cyclohexanone at temperatures ranging from 100 to 160 °C, which enhances the yield of the desired product. The catalyst used can significantly influence both the reaction rate and the overall yield of cyclohexanone derivatives .
Chemical Properties:
- Molecular Formula: C₁₃H₁₈O
- Molecular Weight: 194.29 g/mol
- Boiling Point: Approximately 155.6 °C
- Density: 0.948 g/cm³ at 20 °C
Industrial Applications
-
Epoxy Resins and Plastics:
Cyclohexanone, 2-(1-ethylpropylidene)- serves as a modifying agent for epoxy resins. Its incorporation improves the mechanical properties of the resin, making it suitable for applications in coatings and adhesives . -
Crosslinking Agent:
The compound acts as a crosslinking agent in polymer chemistry, enhancing the durability and thermal stability of various polymer products. This application is crucial in industries such as automotive and construction, where material performance is critical. -
Intermediate for Fine Chemicals:
It is an essential intermediate in the synthesis of o-phenylphenol, a compound widely used in the production of dyes, surfactants, fire retardants, and pharmaceuticals. The increasing demand for these derivatives has led to a continuous rise in the market for cyclohexanone derivatives .
Case Study 1: Synthesis of O-Phenylphenol
A study demonstrated that cyclohexanone can be dehydro-condensed to produce o-phenylphenol through a two-stage reaction involving acidic or basic catalysts. The first stage focuses on forming a dimer of cyclohexanone, followed by dehydrogenation using metal catalysts such as platinum . This method showcases the versatility of cyclohexanone derivatives in producing valuable fine chemicals.
Case Study 2: Use in Epoxy Resin Formulations
Research conducted on epoxy resin formulations incorporating cyclohexanone derivatives revealed improved mechanical properties and resistance to environmental factors compared to standard formulations without these additives. The study highlighted how the inclusion of cyclohexanone-based compounds can enhance performance in demanding applications .
Summary Table of Applications
| Application | Description |
|---|---|
| Epoxy Resins | Modifying agent that enhances mechanical properties for coatings and adhesives. |
| Crosslinking Agent | Improves thermal stability and durability in polymer products. |
| Intermediate for Fine Chemicals | Key component in synthesizing o-phenylphenol used in dyes, surfactants, and pharmaceuticals. |
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(1-ethylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound with a ketone functional group.
Cyclopentanone: A five-carbon cyclic ketone with similar chemical properties.
Cycloheptanone: A seven-carbon cyclic ketone with comparable reactivity.
Uniqueness
Cyclohexanone, 2-(1-ethylpropylidene)- is unique due to the presence of the 1-ethylpropylidene group, which imparts distinct chemical and physical properties
Properties
CAS No. |
144054-69-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-pentan-3-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-3-9(4-2)10-7-5-6-8-11(10)12/h3-8H2,1-2H3 |
InChI Key |
BJLOXKUDBXCPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CCCCC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















